(+)-Quassin

Descripción

Propiedades

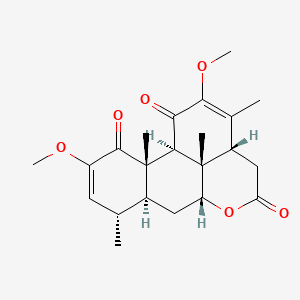

IUPAC Name |

(1S,2S,6S,7S,9R,13R,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,11,16-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c1-10-7-14(26-5)20(25)22(4)12(10)8-15-21(3)13(9-16(23)28-15)11(2)18(27-6)17(24)19(21)22/h7,10,12-13,15,19H,8-9H2,1-6H3/t10-,12+,13+,15-,19+,21-,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSXSVZRTUWBHC-LBTVDEKVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@@H]4CC(=O)O3)C)OC)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878613 |

Source

|

| Record name | Quassin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76-78-8 |

Source

|

| Record name | (+)-Quassin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quassin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picrasa-2,12-diene-1,11,16-trione, 2,12-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quassin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3aS,6aR,7aS,8S,11aS,11bS,11cS)-1,3a,4,5,6a,7,7a,8,11,11a,11b,11c-dodecahydro-2,10-dimethoxy-3,8,11a,11c-tetramethyldibenzo[de,g]chromene-1,5,11-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUASSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP1YAK6QGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Biosynthesis of (+)-Quassin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Quassin is a naturally occurring, highly oxygenated triterpenoid renowned for its intense bitterness. As the prototypical member of the quassinoid family, it has garnered significant interest for its diverse biological activities, including potential applications in drug development. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its isolation and the characterization of its biosynthetic enzymes.

Natural Sources of this compound

This compound and other quassinoids are characteristic secondary metabolites of plants belonging to the Simaroubaceae family. These bitter principles are distributed throughout various plant tissues, with the highest concentrations typically found in the wood and bark.

Principal Plant Sources

The primary commercial sources of this compound are:

-

Quassia amara L. : Commonly known as Surinam Quassia, this shrub or small tree is native to South America. Its wood and bark are rich in quassinoids.

-

Picrasma excelsa (Sw.) Planch. : Known as Jamaican Quassia or Bitterwood, this tree is found in the West Indies and is another major source of quassin.

-

Ailanthus altissima (Mill.) Swingle : The "Tree of Heaven," while considered an invasive species in many parts of the world, produces a variety of quassinoids, including quassin.[1]

Quantitative Distribution of this compound and Related Quassinoids

The concentration of this compound and its close analogue, neoquassin, can vary depending on the plant species, the specific tissue, and even the age and growing conditions of the plant. The following table summarizes available quantitative data.

| Plant Species | Plant Part | Quassin Content (% w/w) | Neoquassin Content (% w/w) | Total Quassinoids (% w/w) | Reference(s) |

| Quassia amara | Wood | ~0.1 - 0.15 | ~0.1 - 0.15 | ~0.25 | [2][3] |

| Quassia amara | Branches (> 4.5 cm diameter) | - | - | 0.28 | [2] |

| Quassia amara | Branches (3.0 - 4.5 cm diameter) | - | - | 0.20 | [2] |

| Quassia amara | Branches (1.5 - 3.0 cm diameter) | - | - | 0.16 | [2] |

| Quassia amara | Branches (< 1.5 cm diameter) | - | - | 0.14 | [2] |

| Picrasma excelsa | Wood | Not specified | Not specified | Not specified | [4] |

| Ailanthus altissima | Not specified | Not specified | Not specified | Not specified | [1] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that begins with the general isoprenoid pathway and involves a series of cyclization and oxidative modifications. The pathway shares its initial steps with that of limonoids, another class of modified triterpenoids.[1]

Early Stages: Formation of the Protolimonoid Melianol

The biosynthesis of this compound commences with the cyclization of the linear precursor 2,3-oxidosqualene . This part of the pathway has been elucidated in Ailanthus altissima.[1]

-

Cyclization of 2,3-Oxidosqualene : An oxidosqualene cyclase (OSC) , specifically a tirucalla-7,24-dien-3β-ol synthase, catalyzes the formation of the tetracyclic triterpene, tirucalla-7,24-dien-3β-ol .[1]

-

Oxidation by Cytochrome P450s : Two sequential oxidation reactions are carried out by two distinct cytochrome P450 monooxygenases (CYPs) . These enzymes, identified as AaCYP71CD4 and AaCYP71BQ17 in A. altissima, hydroxylate the side chain of tirucalla-7,24-dien-3β-ol.[1]

-

Formation of Melianol : The di-hydroxylated intermediate then spontaneously forms a hemiacetal, yielding the protolimonoid melianol .[1]

Late Stages: Conversion of Melianol to this compound (Proposed)

The precise enzymatic steps that convert melianol into the complex, degraded C20 skeleton of this compound have not yet been fully elucidated. However, the transformation is believed to involve a series of oxidative reactions, rearrangements, and loss of carbon atoms, likely catalyzed by a suite of cytochrome P450s and other enzymes.

Key proposed transformations include:

-

Further Oxidations : Additional hydroxylations and other oxidative modifications of the melianol core.

-

Baeyer-Villiger Oxidation : A potential mechanism for ring expansion and cleavage.

-

Carbon-Carbon Bond Cleavage : To remove the side chain and other carbon atoms.

-

Lactone Formation : Formation of the characteristic lactone rings of the quassinoid skeleton.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and the functional characterization of its biosynthetic enzymes.

Isolation and Purification of this compound from Quassia amara Wood

This protocol describes a common laboratory-scale procedure for the extraction and purification of this compound.

1. Extraction:

- Macerate 1 kg of powdered, dried Quassia amara wood in 5 L of methanol at room temperature for 48 hours with occasional stirring.

- Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

- Repeat the extraction process twice more with fresh methanol.

- Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

2. Liquid-Liquid Partitioning:

- Suspend the crude extract in 500 mL of distilled water and transfer to a separatory funnel.

- Partition the aqueous suspension sequentially with 3 x 500 mL of n-hexane to remove nonpolar compounds. Discard the n-hexane fractions.

- Subsequently, partition the aqueous layer with 3 x 500 mL of ethyl acetate.

- Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

- Concentrate the dried ethyl acetate fraction under reduced pressure to obtain an enriched quassinoid fraction.

3. Silica Gel Column Chromatography:

- Prepare a silica gel (60-120 mesh) column (5 cm diameter x 50 cm length) packed in n-hexane.

- Dissolve the enriched quassinoid fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

- Load the dried, adsorbed sample onto the top of the column.

- Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1, v/v) followed by increasing concentrations of methanol in ethyl acetate.

- Collect fractions of 50 mL and monitor by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (95:5, v/v) and visualization under UV light (254 nm) and by staining with anisaldehyde-sulfuric acid reagent.

- Combine fractions containing this compound.

4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

- Further purify the combined fractions by preparative HPLC.

- Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 10 µm particle size).

- Mobile Phase: A gradient of acetonitrile in water (e.g., 30-70% acetonitrile over 40 minutes).

- Flow Rate: 10 mL/min.

- Detection: UV at 254 nm.

- Collect the peak corresponding to this compound based on retention time comparison with an authentic standard.

- Evaporate the solvent to obtain pure this compound.

Functional Characterization of Biosynthetic Enzymes

This section outlines the general procedure for the cloning and functional expression of oxidosqualene cyclases (OSCs) and cytochrome P450s (CYPs) involved in quassinoid biosynthesis.

1. Gene Cloning:

- Extract total RNA from a suitable plant tissue (e.g., roots of A. altissima).

- Synthesize first-strand cDNA using a reverse transcriptase.

- Design gene-specific primers based on the target OSC or CYP sequence.

- Amplify the full-length open reading frame (ORF) of the target gene by PCR.

- Clone the PCR product into a suitable entry vector (e.g., pENTR/D-TOPO) and subsequently into a destination expression vector (e.g., pYES-DEST52 for yeast expression or a binary vector for plant expression) using Gateway cloning technology.

2. Heterologous Expression in Saccharomyces cerevisiae (for OSCs):

- Transform the yeast expression vector into a suitable yeast strain (e.g., INVSc1).

- Grow a pre-culture in a selective medium lacking uracil and containing glucose.

- Inoculate the main culture in a medium containing galactose to induce gene expression.

- Incubate for 48-72 hours at 30°C.

- Harvest the yeast cells by centrifugation.

3. Transient Expression in Nicotiana benthamiana (for CYPs):

- Transform the binary vector into Agrobacterium tumefaciens (e.g., strain GV3101).

- Grow an overnight culture of Agrobacterium.

- Infiltrate the Agrobacterium suspension into the leaves of 4-6 week old N. benthamiana plants.

- For co-expression of multiple enzymes (e.g., an OSC and a CYP), mix the respective Agrobacterium cultures before infiltration.

- Incubate the plants for 5-7 days.

4. Enzyme Assays and Product Analysis:

- Yeast Microsome Preparation: Resuspend harvested yeast cells in an extraction buffer and lyse them using glass beads. Isolate the microsomal fraction by differential centrifugation.

- Plant Tissue Extraction: Harvest the infiltrated N. benthamiana leaves and grind them to a fine powder in liquid nitrogen. Extract the metabolites with a suitable solvent (e.g., ethyl acetate).

- In vitro Enzyme Assay (Yeast Microsomes): Incubate the microsomal fraction with the substrate (e.g., 2,3-oxidosqualene for OSCs) in a buffer containing necessary cofactors (e.g., NADPH for CYPs) at an optimal temperature (e.g., 30°C) for a defined period.

- Product Extraction: Stop the reaction and extract the products with an organic solvent.

- Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products by comparison of their retention times and mass spectra with authentic standards.

Conclusion

This compound, a prominent member of the quassinoid family, is a structurally complex natural product with significant biological activities. Its primary natural sources are plants of the Simaroubaceae family. While the early stages of its biosynthesis, leading to the protolimonoid melianol, have been elucidated, the late-stage transformations remain an active area of research. The detailed protocols provided in this guide for the isolation of this compound and the functional characterization of its biosynthetic enzymes will serve as a valuable resource for researchers in natural product chemistry, biosynthesis, and drug discovery, facilitating further exploration of this intriguing class of compounds.

References

- 1. Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VARIATIONS IN THE QUASSIN AND NEOQUASSIN CONTENT IN QUASSIA AMARA (SIMAROUBACEAE) IN COSTA RICA: ECOLOGICAL AND MANAGEMENT IMPLICATIONS | International Society for Horticultural Science [ishs.org]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

The Core Mechanism of (+)-Quassin in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Quassin, a prominent member of the quassinoid family of natural products, has demonstrated significant potential as an anticancer agent. This technical guide delves into the core mechanisms of action of this compound and its closely related analogues in cancer cells. Drawing upon a comprehensive review of preclinical studies, this document outlines the compound's impact on key cellular processes, including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways. Quantitative data on cytotoxic activity are presented, alongside detailed experimental protocols for key assays and visual representations of the elucidated molecular pathways to provide a thorough resource for researchers and drug development professionals in the field of oncology.

Introduction

Quassinoids, a class of bitter-tasting degraded triterpenes isolated from plants of the Simaroubaceae family, have a long history in traditional medicine.[1] In recent decades, scientific investigation has unveiled their potent cytotoxic and anti-proliferative effects against a spectrum of cancer cell lines, bringing them to the forefront of natural product-based cancer drug discovery.[1][2] this compound, a representative of this class, along with its analogues such as Bruceine D, Brusatol, and Ailanthone, has been the subject of numerous studies aimed at elucidating its anticancer mechanisms. These compounds have been shown to induce programmed cell death (apoptosis), halt the progression of the cell cycle, and interfere with key signaling cascades that are often dysregulated in cancer.[3][4][5] This guide provides a detailed technical overview of the current understanding of how this compound and related quassinoids exert their effects on cancer cells at the molecular level.

Cytotoxic Activity of Quassinoids

The anticancer potential of quassinoids is underscored by their potent cytotoxic activity against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for assessing this activity. The following table summarizes the IC50 values for this compound and other notable quassinoids across various cancer cell lines.

| Quassinoid/Extract | Cancer Cell Line | Cell Type | IC50 Value | Citation |

| SQ40 (Quassinoid-rich fraction) | LNCaP | Human Prostate Cancer | 5.97 µg/mL | [6] |

| PC-3 | Human Prostate Cancer | 87.94 µg/mL | [6] | |

| Brusatol | PC9 | Non-small-cell lung cancer | 0.035 µmol/L | [7] |

| H1650 | Non-small-cell lung cancer | 0.047 µmol/L | [7] | |

| A549 | Non-small-cell lung cancer | 0.028 µmol/L | [7] | |

| HCC827 | Non-small-cell lung cancer | 0.140 µmol/L | [7] | |

| PANC-1 | Pancreatic Cancer | 0.36 µmol/L | [7] | |

| SW1990 | Pancreatic Cancer | 0.10 µmol/L | [7] | |

| Bruceine A | MIA PaCa-2 | Pancreatic Cancer | 29 nmol/L | [7] |

| Bruceine D | Capan-1 | Pancreatic Cancer | 1.95 µmol/L | [7] |

| PANC-1 | Pancreatic Cancer | 7.33 µmol/L | [7] | |

| Capan-2 | Pancreatic Cancer | 2.80 µmol/L | [7] | |

| Eurycomalactone | Colon 26-L5 | Murine Colon Carcinoma | 0.70 µM | [8] |

| B16-BL6 | Murine Melanoma | 0.59 µM | [8] | |

| LLC | Murine Lewis Lung Carcinoma | 0.78 µM | [8] | |

| A549 | Human Lung Adenocarcinoma | 0.73 µM | [8] | |

| NBT-272 | WAC-2 | Medulloblastoma | 1.7 - 9.6 ng/ml | [4] |

Core Mechanisms of Action

The anticancer effects of this compound and its analogues are multifactorial, primarily involving the induction of apoptosis, cell cycle arrest, and the modulation of key intracellular signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Quassinoids have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors. Studies on Bruceine D have shown that it triggers the intrinsic pathway by increasing the expression of the pro-apoptotic protein Bak and augmenting the levels of caspases-3, -8, and -9, while decreasing the expression of the anti-apoptotic protein Bcl-2.[5] This cascade of events leads to DNA fragmentation and cell death.[5]

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. While less predominantly studied for quassinoids, some evidence suggests their involvement in this pathway as well.

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and proliferation. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled growth. Quassinoids have been observed to induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. For instance, the quassinoid analogue NBT-272 has been shown to block cell cycle progression in medulloblastoma cells.[4] This arrest prevents the cancer cells from dividing and contributes to the overall anti-proliferative effect.

Modulation of Key Signaling Pathways

This compound and related compounds exert their anticancer effects by modulating several key signaling pathways that are critical for cancer cell survival, proliferation, and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers. Some quassinoids, like eurycomanone, have been shown to inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκBα, a key inhibitory protein in this pathway.[2] However, studies on Quassin itself have shown that while it can inhibit the production of NF-κB-mediated pro-inflammatory cytokines like IL-1β and IL-6, it does not appear to inhibit the phosphorylation of the p65 subunit of NF-κB.[9] This suggests a more complex or indirect modulatory role of Quassin on this pathway.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is common in cancer. Quassinoids from Brucea javanica have been shown to inhibit the PI3K/Akt/NF-κB pathway.[10] Bruceine D, for example, induces apoptosis in pancreatic cancer cells through the inactivation of the PI3K/Akt signaling pathway.[3] This inhibition leads to a downstream cascade of events that ultimately promote cell death.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that governs cell proliferation, differentiation, and apoptosis. Certain quassinoids have been shown to modulate this pathway. For instance, Bruceine D promotes the phosphorylation of p38-MAPK, which is involved in apoptosis induction in pancreatic cancer cells.[5] Eurycomanone has been found to inhibit p38 and JNK phosphorylation.[2] This differential regulation of MAPK components highlights the nuanced effects of different quassinoids.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of this compound and its analogues in cancer cells.

Cell Culture and Treatment

-

Cell Lines: A variety of cancer cell lines are used, such as LNCaP (prostate), PC-3 (prostate), PANC-1 (pancreatic), and T24 (bladder).[6][11]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: this compound or other quassinoids are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for specific time periods (e.g., 24, 48, 72 hours) to assess their effects.

Western Blotting

Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the changes in protein expression and signaling pathway activation.

-

Protein Extraction: After treatment, cells are lysed to extract total protein.

-

Gel Electrophoresis: Proteins are separated by size using SDS-PAGE.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Bcl-2, caspases, phosphorylated forms of Akt, p38, p65) and then with secondary antibodies conjugated to an enzyme for detection.

-

Visualization: The protein bands are visualized using a chemiluminescent substrate.

Apoptosis Assays (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.

-

Cell Fixation and Permeabilization: Cells are fixed and permeabilized to allow the entry of labeling reagents.

-

Labeling: The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

-

Detection: The labeled cells are detected using fluorescence microscopy or flow cytometry. An increase in the fluorescent signal indicates an increase in apoptosis.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Fixation: Cells are fixed, typically with ethanol, to preserve their cellular components.

-

Staining: The cells are stained with a fluorescent dye that binds to DNA, such as Propidium Iodide (PI).

-

Analysis: The fluorescence intensity of individual cells is measured by a flow cytometer. The amount of fluorescence is proportional to the amount of DNA in the cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound and its analogues have demonstrated compelling anticancer activity through a multi-pronged mechanism of action that includes the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways such as NF-κB, PI3K/Akt, and MAPK. The quantitative data on their cytotoxicity highlight their potency against a variety of cancer cell lines. While much of the detailed mechanistic work has been performed on quassinoid analogues, the findings provide a strong foundation for understanding the therapeutic potential of this compound.

Future research should focus on elucidating the specific molecular targets of this compound to better understand its precise mechanism of action. Further in vivo studies are warranted to evaluate its efficacy and safety in preclinical cancer models. Additionally, structure-activity relationship (SAR) studies could lead to the development of more potent and selective quassinoid-based anticancer drugs. The comprehensive data and methodologies presented in this guide are intended to serve as a valuable resource for advancing the research and development of this compound as a novel cancer therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. Eurycomanone and Eurycomanol from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Brucein D, a Naturally Occurring Tetracyclic Triterpene Quassinoid, Induces Apoptosis in Pancreatic Cancer through ROS-Associated PI3K/Akt Signaling Pathway [frontiersin.org]

- 4. Anti-proliferative activity of the quassinoid NBT-272 in childhood medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bruceine D induces apoptosis in pancreatic adenocarcinoma cell line PANC-1 through the activation of p38-mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The In Vitro and In Vivo Anti-Cancer Activities of a Standardized Quassinoids Composition from Eurycoma longifolia on LNCaP Human Prostate Cancer Cells | PLOS One [journals.plos.org]

- 7. The Anticancer Potential of Quassinoids-A Mini-Review [engineering.org.cn]

- 8. researchgate.net [researchgate.net]

- 9. pure.hud.ac.uk [pure.hud.ac.uk]

- 10. Quassinoids from Brucea javanica and attenuates lipopolysaccharide-induced acute lung injury by inhibiting PI3K/Akt/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the intricate structure of (+)-Quassin, a potent bitter principle from the aptly named bitterwood tree, has been a journey of meticulous chemical and spectroscopic investigation. This in-depth technical guide provides a comprehensive overview of the structure elucidation of (+)-Quassin, detailing the spectroscopic data that underpins our current understanding and the experimental methodologies employed in its initial characterization.

First isolated in 1937, the complex architecture of (+)-Quassin remained a puzzle for over two decades until its structure was ultimately elucidated in 1961 by Valenta and his colleagues.[1] This pioneering work laid the foundation for understanding a vast family of natural products known as quassinoids, which have since garnered significant interest for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.[2] this compound is a degraded triterpenoid, a testament to the intricate biosynthetic pathways operating in plants.[3]

Spectroscopic Fingerprint of this compound

The definitive structure of this compound has been pieced together and confirmed through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, has been instrumental in assigning the complex array of protons and carbons within the molecule.

Nuclear Magnetic Resonance (NMR) Data

The proton (¹H) and carbon-¹³ (¹³C) NMR spectral data provide a detailed map of the molecular framework of this compound. While the original 1961 elucidation relied on more classical chemical methods, subsequent studies, such as the comprehensive analysis of quassinoids by Hamburger and Cordell in 1988, have provided detailed NMR assignments.[4][5]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) ppm |

| Data unavailable in search results | Data unavailable in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) ppm |

| 1 | 82.54 (d) |

| 2 | 197.09 (s) |

| 3 | 124.87 (d) |

| 4 | 162.46 (s) |

| 5 | 41.21 (d) |

| 6 | 25.04 (t) |

| 7 | 77.64 (d) |

| 8 | 44.98 (s) |

| 9 | 43.15 (d) |

| 10 | 44.35 (s) |

| 11 | 108.97 (s) |

| 12 | Data unavailable in search results |

| 13 | Data unavailable in search results |

| 14 | Data unavailable in search results |

| 15 | Data unavailable in search results |

| 16 | Data unavailable in search results |

| 17 | Data unavailable in search results |

| 18 | Data unavailable in search results |

| 19 | Data unavailable in search results |

| 20 | Data unavailable in search results |

| OMe | Data unavailable in search results |

| OMe | Data unavailable in search results |

Note: The complete assignment of all proton and carbon signals requires further consultation of the primary literature as it is not fully available in the provided search results.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound. The molecular formula of this compound is C₂₂H₂₈O₆, corresponding to a molecular weight of 388.45 g/mol .[3]

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+H]⁺ | 389.1964 |

| Further fragmentation data unavailable in search results | Data unavailable in search results |

Infrared (IR) Spectroscopy

Infrared spectroscopy reveals the presence of key functional groups within the this compound molecule. The spectrum would be expected to show characteristic absorption bands for carbonyl groups (C=O) from the lactone and ketone functionalities, as well as C-O and C-H stretching and bending vibrations. A detailed analysis of the IR spectrum with specific peak assignments is pending further data acquisition.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| Data unavailable in search results | Data unavailable in search results |

The Path to Structure Elucidation: Experimental Protocols

The determination of the intricate structure of this compound in the pre-spectroscopic era was a testament to the power of classical organic chemistry techniques, primarily relying on chemical degradation and derivatization.

Chemical Degradation

The original structure elucidation by Valenta et al. involved a series of chemical degradation studies to break down the complex molecule into smaller, more readily identifiable fragments. These methods, while laborious, were essential in piecing together the carbon skeleton and the placement of functional groups. The exact experimental protocols for these degradations are detailed in the seminal 1961 paper in the journal Tetrahedron.[1] These protocols would have involved specific reagents and reaction conditions for oxidative cleavage, reductions, and other transformations to reveal the underlying structural motifs.

X-ray Crystallography

While the initial structure was proposed based on chemical and early spectroscopic data, the definitive three-dimensional arrangement of atoms in quassinoids has been confirmed by X-ray crystallography. This technique involves the formation of a single crystal of the compound or a suitable derivative, which is then irradiated with X-rays. The resulting diffraction pattern allows for the calculation of the electron density map and, consequently, the precise spatial arrangement of every atom in the molecule. For complex natural products like this compound, a common strategy is to prepare a heavy-atom derivative, for instance, by introducing a bromine atom, to facilitate the phasing of the diffraction data.[6][7][8]

A typical workflow for X-ray crystallography of a this compound derivative would involve:

-

Crystallization: Growing high-quality single crystals of the derivative from a suitable solvent system. This is often a trial-and-error process involving various solvents, temperatures, and crystallization techniques.

-

Data Collection: Mounting the crystal on a goniometer and exposing it to a monochromatic X-ray beam. The diffraction data are collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved (often aided by the heavy atom), and an initial electron density map is generated. A molecular model is then built into the electron density and refined to best fit the experimental data.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a complex natural product like this compound follows a logical progression of experiments and data analysis.

Caption: Workflow for the structure elucidation of this compound.

Biological Signaling Pathways

While the primary focus of early research was on the chemical structure of this compound, more recent studies have begun to explore the biological activities of quassinoids and their mechanisms of action. Quassinoids have been shown to exhibit a range of biological effects, including anti-proliferative activity in cancer cells.[2] Some studies suggest that these effects may be mediated through the inhibition of protein synthesis and the modulation of key signaling pathways. For instance, some quassinoids have been reported to affect the STAT3 and NF-κB signaling pathways, which are crucial regulators of inflammation and cell survival.[9][10] However, the specific signaling pathways directly targeted by this compound are still an active area of investigation.

Caption: Potential signaling pathways affected by this compound.

This technical guide provides a foundational understanding of the structure elucidation and spectroscopic properties of this compound. Further research is needed to fully delineate its biological mechanisms of action and to harness its therapeutic potential. The detailed experimental protocols from the original literature remain a valuable resource for chemists and natural product researchers.

References

- 1. Quassin - Wikipedia [en.wikipedia.org]

- 2. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C22H28O6 | CID 65571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H- and 13C-NMR spectroscopic studies of selected quassinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. The magic triangle goes MAD: experimental phasing with a bromine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activities of Quassinoids from Simaroubaceae: A Technical Guide for Drug Discovery

Executive Summary: Quassinoids, a class of highly oxygenated and structurally complex triterpenoids found predominantly in the Simaroubaceae family, have garnered significant attention in the scientific community for their broad spectrum of potent biological activities.[1][2][3][4] Historically used in traditional medicine, these compounds are now at the forefront of modern drug discovery research.[2] This guide provides a comprehensive overview of the principal biological activities of quassinoids, including their anticancer, antimalarial, anti-inflammatory, and antiviral properties. It details the underlying mechanisms of action, presents quantitative activity data in a structured format, and outlines the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of natural products.

Introduction

The Simaroubaceae family, comprising approximately 32 genera and over 170 species of trees and shrubs, is a rich source of bitter principles known as quassinoids.[3][4] These compounds are degraded triterpenes, characterized by a picrasane skeleton, and are responsible for most of the pharmacological properties attributed to this plant family.[5][6] The initial discovery of the anti-leukemic activity of bruceantin in the 1970s catalyzed extensive research into this class of molecules.[1][2] To date, over 150 quassinoids have been isolated and classified based on their carbon skeletons (C18, C19, C20, C22, C25).[1][5] Their diverse and potent biological effects make them valuable lead compounds for the development of new therapeutics.[2][6]

Major Biological Activities

Quassinoids exhibit a wide array of pharmacological effects. The most extensively studied activities are detailed below, with quantitative data summarized for comparative analysis.

Anticancer and Cytotoxic Activity

A significant number of quassinoids have demonstrated potent cytotoxic effects against various human cancer cell lines.[7] Bruceantin, one of the most studied quassinoids, showed marked antileukemic activity and entered clinical trials at the U.S. National Cancer Institute.[5][7] The mechanism of action is often linked to the inhibition of protein synthesis and the modulation of key signaling pathways involved in cell survival and proliferation, such as those involving HIF-1α and MYC.[1][2]

Table 1: Cytotoxic Activity of Selected Quassinoids

| Quassinoid | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Bruceantin | KB (Human Epidermoid Carcinoma) | 0.008 µg/mL | [8] |

| Cedronolactone A | P-388 (Murine Leukemia) | 0.0074 µg/mL | [9] |

| Simalikalactone D | Mammary Adenocarcinoma (MCF-7) | Promising Activity | [7][10] |

| Glaucarubinone | Breast Adenocarcinoma (MDA-MB 231) | Active | [11] |

| Ailanthone | Multiple | Potential Candidate | [12] |

| 6α-tigloyloxychaparrinone | Multiple | Potential Candidate |[12] |

Antimalarial Activity

Quassinoids are potent inhibitors of Plasmodium falciparum, including chloroquine-resistant strains.[7][13] Simalikalactone D and Simalikalactone E, isolated from Quassia amara, are notable for their strong in vitro and in vivo antimalarial properties.[7][14][15] The primary mechanism for their antiplasmodial action is the rapid and potent inhibition of protein synthesis within the parasite, which subsequently halts nucleic acid synthesis.[16]

Table 2: Antimalarial Activity of Selected Quassinoids against P. falciparum

| Quassinoid | Strain | Activity (IC50) | Reference |

|---|---|---|---|

| Simalikalactone D | K-1 (CQ-resistant) | 0.0009 µg/mL | [17][18] |

| Simalikalactone D | Various | Complete inhibition at 0.005 µg/mL | [13] |

| Simalikalactone E | CQ-sensitive & CQ-resistant | 24 - 68 nM | [14][15] |

| Bruceantin | K-1 (CQ-resistant) | 0.0008 µg/mL | [17][18] |

| Glaucarubinone | K-1 (CQ-resistant) | 0.006 µg/mL | [13] |

| 11-Dehydroklaineanone | Not Specified | 2 µg/mL | [19] |

| 15β-O-acetyl-14-hydroxyklaineanone | Not Specified | 2 µg/mL |[19] |

Anti-inflammatory Activity

Several quassinoids have demonstrated significant anti-inflammatory effects. This activity is often attributed to their ability to modulate key inflammatory signaling pathways, particularly the nuclear factor-kappa B (NF-κB) pathway.[20][21] By inhibiting NF-κB, these compounds can suppress the expression of pro-inflammatory proteins and mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[20][22]

Table 3: Anti-inflammatory Activity of Selected Quassinoids

| Quassinoid/Extract | Assay | Target/Cell Line | Activity (IC50) | Reference |

|---|---|---|---|---|

| Quassia borneensis (Chloroform root extract) | Nitric Oxide Production | RAW 264.7 Macrophages | 0.3 µg/mL | [23] |

| Bruceines B & E | Nitric Oxide Production | Not Specified | Active Inhibition | [22] |

| Ailanthone | Nitric Oxide Production | Not Specified | Active Inhibition |[22] |

Antiviral Activity

Quassinoids have also been investigated for their antiviral properties against a range of viruses. Simalikalactone D, for instance, has shown pronounced activity against Herpes simplex virus (HSV), Semliki Forest virus (SFV), Coxsackie virus, and Vesicular stomatitis virus (VSV).[24][25] More recent studies have explored their potential against coronaviruses, with compounds like chaparrinone and eurycomalactone showing potent activity against HCoV-OC43 and SARS-CoV-2.[26] The structural features required for antiviral activity appear to include an ester group at C-15 and an epoxymethano bridge.[24][27]

Table 4: Antiviral Activity of Selected Quassinoids

| Quassinoid | Virus | Activity (IC50) | Reference |

|---|---|---|---|

| Simalikalactone D | HSV-1, SFV, Coxsackie, VSV | Pronounced Activity | [24][25] |

| Chuglycoside J | Tobacco Mosaic Virus (TMV) | 56.21 µM | [28][29] |

| Chuglycoside K | Tobacco Mosaic Virus (TMV) | 137.74 µM | [28][29] |

| Chaparrinone | HCoV-OC43 & SARS-CoV-2 | 0.32 - 0.51 µM | [26] |

| Eurycomalactone | HCoV-OC43 & SARS-CoV-2 | 0.32 - 0.51 µM |[26] |

Mechanisms of Action

The diverse biological effects of quassinoids stem from their interaction with fundamental cellular processes. Two of the most well-documented mechanisms are the inhibition of protein synthesis and the modulation of the NF-κB signaling pathway.

Inhibition of Protein Synthesis

A primary mechanism, particularly for the antimalarial and anticancer activities of quassinoids, is the potent inhibition of protein synthesis.[16] Studies have shown that quassinoids act on the ribosome, likely interfering with the peptidyl transferase step, thereby halting peptide bond formation and elongating polypeptide chains.[16][30] This leads to a rapid cessation of protein production, which in turn inhibits nucleic acid synthesis and triggers cell death.[16]

Modulation of the NF-κB Signaling Pathway

The anti-inflammatory properties of quassinoids are largely mediated through the inhibition of the NF-κB pathway.[20][21] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκB.[31] Inflammatory stimuli, such as TNF-α, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.[31][32] In the nucleus, it binds to DNA and promotes the transcription of pro-inflammatory genes. Quassinoids can interfere with this cascade, potentially by preventing the phosphorylation and degradation of IκBα, thus sequestering NF-κB in the cytoplasm.[33]

Key Experimental Protocols

This section provides a generalized methodology for key assays used to evaluate the biological activities of quassinoids. Specific concentrations, incubation times, and reagents may vary based on the particular quassinoid and cell line being tested.

In Vitro Antiplasmodial Assay ([³H]-Hypoxanthine Incorporation)

This assay measures the ability of a compound to inhibit the growth of P. falciparum by quantifying the incorporation of a radiolabeled nucleic acid precursor.[16][17][18]

-

Culture Maintenance: Maintain asynchronous cultures of P. falciparum (e.g., K-1 chloroquine-resistant strain) in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum.[17]

-

Compound Preparation: Dissolve quassinoids in a suitable solvent (e.g., ethanol) and prepare serial dilutions in RPMI 1640 medium. The final solvent concentration should not affect parasite growth (e.g., <0.1%).[17]

-

Assay Plate Setup: Add 50 µL of diluted compounds to a 96-well microtiter plate. Add parasitized red blood cells to achieve a final volume of 200-250 µL per well.

-

Incubation: Incubate plates in a controlled environment (5% CO₂, 5% O₂, 90% N₂) at 37°C for 24 hours.

-

Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 18-24 hours.[17]

-

Harvesting and Measurement: Harvest the cells onto glass-fiber filters, wash, and dry. Measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration using non-linear regression analysis.

Cytotoxicity Assay (Microdilution Technique)

This protocol assesses the general toxicity of a compound against a mammalian cell line, often run in parallel with activity assays to determine a selectivity index.[8]

-

Cell Culture: Culture human cancer cells (e.g., KB cells) in appropriate media (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum) at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Seed cells into 96-well microtiter plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[32]

-

Compound Treatment: Add serial dilutions of the test quassinoids to the wells and incubate for a specified period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate to allow formazan crystal formation.

-

Measurement: Solubilize the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Determine the 50% effective dose (ED50) or IC50, the concentration that reduces cell viability by 50% compared to untreated controls.

Anti-inflammatory Assay (NF-κB Luciferase Reporter)

This assay quantifies the inhibition of NF-κB transcriptional activity.[31][34]

-

Cell Line: Use a cell line (e.g., RAW 264.7 macrophages, HeLa cells) stably transfected with a luciferase reporter gene under the control of an NF-κB response element.[34][35]

-

Cell Seeding and Pretreatment: Seed cells in 96-well plates. The next day, pretreat cells with various concentrations of the test quassinoid for 1-2 hours.[34]

-

Stimulation: Induce NF-κB activation by adding a stimulant such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) and incubate for an appropriate time (e.g., 2-6 hours).[33][34]

-

Lysis and Luciferase Measurement: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control and calculate the IC50 value for the inhibition of NF-κB transcriptional activity.

Conclusion and Future Directions

Quassinoids from the Simaroubaceae family represent a structurally diverse and biologically potent class of natural products.[1][5] Their significant anticancer, antimalarial, anti-inflammatory, and antiviral activities underscore their potential as lead compounds for drug development.[2][4][30] The primary mechanisms of action, including the inhibition of protein synthesis and modulation of the NF-κB pathway, are fundamental to cellular function, explaining their broad efficacy.

Future research should focus on several key areas. Firstly, further exploration of the vast chemical space within the Simaroubaceae family is likely to yield novel quassinoids with improved activity and selectivity.[2] Secondly, detailed structure-activity relationship (SAR) studies and chemical modifications of natural quassinoids could lead to semi-synthetic derivatives with enhanced potency and reduced toxicity.[1][2] Finally, advanced preclinical and clinical studies are necessary to translate the promising in vitro and in vivo results into viable therapeutic agents for human diseases.[20][21] The continued investigation of these remarkable compounds holds great promise for addressing unmet needs in oncology, infectious diseases, and inflammatory disorders.

References

- 1. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. journal.waocp.org [journal.waocp.org]

- 4. Simaroubaceae family: botany, chemical composition and biological activities – ScienceOpen [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. Biologically active quassinoids and their chemistry: potential leads for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. In vitro cytotoxicity of a series of quassinoids from Brucea javanica fruits against KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxic quassinoids from Simaba cedron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phyto-chemicals and Spectral Characterization of Novel Glaucarubinone Quassinoid from Simarouba glauca Leaves: In vitro Anti-proliferative Potential against Breast Adenocarcinoma Cell line - Journal of Young Pharmacists [jyoungpharm.org]

- 12. researchgate.net [researchgate.net]

- 13. Antimalarial activity of quassinoids against chloroquine-resistant Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimalarial activity of simalikalactone E, a new quassinoid from Quassia amara L. (Simaroubaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. In vitro studies on the mode of action of quassinoids with activity against chloroquine-resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. Plants as sources of antimalarial drugs: in vitro antimalarial activities of some quassinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vitro anti-tumor promoting and anti-parasitic activities of the quassinoids from Eurycoma longifolia, a medicinal plant in Southeast Asia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Anti-Inflammatory Activities of Extracts from Quassia Borneensis Noot. (Simaroubaceae) [benthamopenarchives.com]

- 24. Antiviral activity of simalikalactone D, a quassinoid from Quassia africana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 26. Mahidol IR [repository.li.mahidol.ac.th]

- 27. researchgate.net [researchgate.net]

- 28. Two Novel Quassinoid Glycosides with Antiviral Activity from the Samara of Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Quassinoids: From Traditional Drugs to New Cancer Therapeutics | Bentham Science [benthamscience.com]

- 31. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and Historical Context of (+)-Quassin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Quassin, a natural product belonging to the quassinoid family of degraded triterpenoids, has a rich history rooted in traditional medicine, particularly from the plant Quassia amara. This technical guide provides a comprehensive overview of the discovery, historical context, and chemical biology of this compound. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the ethnobotanical origins of its source, the timeline of its scientific discovery, and the elucidation of its complex chemical structure. Furthermore, it presents a compilation of its biological activities, supported by quantitative data, and delves into the intricate signaling pathways through which it exerts its effects. Detailed experimental protocols for its isolation from natural sources and its total chemical synthesis are also provided to serve as a valuable resource for further research and development.

Introduction: From Traditional Remedy to Modern Science

The story of this compound begins with the traditional use of plants from the Simaroubaceae family. For centuries, indigenous communities in South America have utilized infusions of the bitterwood tree, Quassia amara, to treat a variety of ailments, including fevers, digestive issues, and malaria. The genus Quassia was named by Carl Linnaeus in honor of Graman Quassi, a Surinamese healer who introduced the plant's medicinal properties to Europeans.

The active principles behind the bitterness and therapeutic effects of Quassia amara were later identified as a group of compounds known as quassinoids. This compound is the archetypal member of this family, first isolated in 1937.[1] Its complex chemical structure was not fully elucidated until 1961.[1] Quassinoids are characterized by their highly oxygenated and structurally complex triterpenoid skeletons.[1]

This guide will explore the journey of this compound from a key component of traditional remedies to a subject of modern scientific investigation, with a focus on its chemical properties, biological activities, and potential as a lead compound in drug discovery.

Chemical Properties of this compound

This compound is a white, crystalline substance renowned for being one of the most bitter compounds found in nature.[1] It is a degraded triterpene lactone, meaning it is derived from a 30-carbon triterpene precursor through the loss of ten carbon atoms. The core structure of this compound is a picrasane skeleton, which is common to many quassinoids.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₈O₆ |

| Molar Mass | 388.45 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 221-222 °C |

| IUPAC Name | (1S,2R,5S,7R,8R,10R,11S,14S,15S)-1,10,15-trimethoxy-5,8,12-trimethyl-4,9,13,16-tetraoxapentacyclo[10.5.1.0²,⁵.0⁸,¹⁴.0¹⁵,¹⁷]octadecan-3-one |

| PubChem CID | 10836 |

Biological Activities and Quantitative Data

This compound and other quassinoids exhibit a broad spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and insecticidal properties. The primary mechanism of action for many of these effects is the inhibition of protein synthesis in eukaryotic cells.

Antimalarial Activity

The traditional use of Quassia amara as an antimalarial has been validated by modern scientific studies. This compound has demonstrated in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Table 2: In Vitro Antimalarial Activity of this compound and Related Compounds

| Compound | Plasmodium falciparum Strain | IC₅₀ (µM) | Reference |

| This compound | Chloroquine-sensitive (MRC-pf-20) | 0.15 | [2] |

| This compound | Chloroquine-resistant (MRC-pf-303) | Not specified | [2] |

| Neoquassin | Chloroquine-sensitive (MRC-pf-20) | 0.1 | [2] |

| Simalikalactone D | Not specified | 0.001-0.003 | Not specified in provided text |

| Bruceantin | T9-96 (Chloroquine-sensitive) | Nanomolar range | [3] |

| Bruceantin | K1 (Chloroquine-resistant) | Nanomolar range | [3] |

Anticancer Activity

The potent cytotoxic effects of quassinoids against various cancer cell lines have been a major focus of research. While specific IC₅₀ values for this compound against a wide array of cancer cell lines are not extensively documented in single reviews, data for closely related and more extensively studied quassinoids like bruceantin highlight the potential of this compound class. Bruceantin, for instance, has undergone Phase I and II clinical trials.

Table 3: In Vitro Anticancer Activity of Bruceantin

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| HL-60 | Leukemia | Not specified | Not specified in provided text |

| RPMI 8226 | Myeloma | 13 | [4] |

| U266 | Myeloma | 49 | [4] |

| H929 | Myeloma | 115 | [4] |

Anti-inflammatory Activity

The anti-inflammatory properties of quassinoids are linked to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. Quantitative data for the anti-inflammatory activity of this compound is an active area of research.

Mechanism of Action and Signaling Pathways

The biological effects of this compound and other quassinoids are primarily attributed to their ability to inhibit protein synthesis. They are known to interfere with the peptidyl transferase center on the large ribosomal subunit, thereby preventing peptide bond formation and elongating the polypeptide chain.

Beyond this primary mechanism, quassinoids have been shown to modulate several critical signaling pathways implicated in cell survival, proliferation, and inflammation.

Inhibition of Protein Synthesis

Caption: Inhibition of protein synthesis by this compound.

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Some quassinoids have been shown to inhibit the activation of NF-κB, which may contribute to their anti-inflammatory and pro-apoptotic effects.

Caption: Potential inhibition of the NF-κB pathway by this compound.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Quassinoids can influence the MAPK pathway, although the precise interactions of this compound are still under investigation.

Caption: Potential modulation of the MAPK pathway by this compound.

Experimental Protocols

Isolation of this compound from Quassia amara

The following is a generalized protocol for the extraction and isolation of this compound from the wood of Quassia amara.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Preparation of Plant Material: The wood of Quassia amara is air-dried and ground into a fine powder.

-

Extraction: The powdered wood is extracted with methanol at room temperature with stirring for several days or by using a Soxhlet apparatus for a more exhaustive extraction.

-

Concentration: The methanolic extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The quassinoids, including this compound, are typically enriched in the ethyl acetate fraction.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of hexane and ethyl acetate or chloroform and methanol.

-

Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Purification and Crystallization: The fractions containing this compound are combined, and the solvent is evaporated. The residue may be further purified by preparative high-performance liquid chromatography (HPLC). The pure this compound is then obtained by crystallization from a suitable solvent system, such as methanol-water or ethyl acetate-hexane.

Total Chemical Synthesis of this compound

The total synthesis of this compound is a significant challenge in organic chemistry due to its complex, highly oxygenated, and stereochemically rich structure. Several synthetic routes have been developed, with notable contributions from the research groups of Grieco and Valenta. These syntheses often involve intricate multi-step sequences.

A more recent and concise enantioselective synthesis was reported by Pronin and co-workers in 2022, which is highlighted here as an example of modern synthetic strategy.

Caption: A modern synthetic approach to this compound.

Key Features of a Modern Synthetic Approach (e.g., Pronin Synthesis):

-

Convergent Strategy: The synthesis involves the preparation of two key fragments that are then joined together, which is often more efficient than a linear approach.

-

Catalytic Hydrogen Atom Transfer (HAT): A key step involves a HAT-initiated annulation to construct the complex polycyclic core of the molecule.

-

Enantioselectivity: The synthesis is designed to produce only the desired enantiomer, this compound, which is crucial for biological activity.

-

Efficiency: Modern synthetic routes aim to reduce the number of steps and improve the overall yield compared to earlier syntheses. The Pronin synthesis, for example, achieves the total synthesis in 14 steps.[5]

Conclusion and Future Perspectives

This compound stands as a testament to the value of natural products in drug discovery. Its journey from a traditional medicine to a molecule of interest for its potent biological activities, particularly its antimalarial and potential anticancer properties, is a compelling narrative for the field. The challenges associated with its isolation and complex synthesis have spurred innovation in synthetic organic chemistry.

For drug development professionals, this compound and its analogs represent a promising, albeit challenging, class of compounds. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for its biological activities and to design more potent and selective analogs.

-

Mechanism of Action Elucidation: A deeper understanding of its molecular targets and its effects on signaling pathways will be crucial for its therapeutic development.

-

Pharmacokinetic and Pharmacodynamic Profiling: To assess its absorption, distribution, metabolism, and excretion (ADME) properties and to optimize its in vivo efficacy and safety.

-

Development of Novel Drug Delivery Systems: To improve its solubility, bioavailability, and targeted delivery to specific tissues.

The rich history and potent biological profile of this compound ensure that it will remain an important subject of scientific inquiry for years to come, with the potential to yield new therapeutic agents for a range of diseases.

References

- 1. quasix.eu [quasix.eu]

- 2. Plasmodium falciparum: in vitro interaction of quassin and neo-quassin with artesunate, a hemisuccinate derivative of artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the in vitro activities of quassinoids with activity against Plasmodium falciparum, anisomycin and some other inhibitors of eukaryotic protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ransomnaturals.com [ransomnaturals.com]

- 5. A Concise Enantioselective Approach to Quassinoids - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of (+)-Quassin Protein Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Quassin, a natural triterpenoid from the Quassia amara plant, has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-malarial, and anti-proliferative effects. The molecular mechanisms underlying these activities are thought to involve the modulation of key signaling pathways. This technical guide provides a comprehensive overview of a hypothetical in silico workflow to investigate the binding of this compound to a plausible protein target, the Inhibitor of κB Kinase β (IKKβ), a crucial enzyme in the pro-inflammatory NF-κB signaling pathway. This document details the experimental protocols for molecular docking and molecular dynamics simulations, presents quantitative data in a structured format, and utilizes visualizations to illustrate signaling pathways and experimental workflows.

Introduction to this compound and its Therapeutic Potential

This compound is the prototypical member of the quassinoid family of natural products. Its diverse biological activities suggest interactions with multiple protein targets within human cells. Of particular interest is its potent anti-inflammatory activity, which is often linked to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Chronic activation of this pathway is implicated in a variety of inflammatory diseases and cancers. Therefore, identifying and characterizing the interactions of this compound with key proteins in this pathway is a critical step in understanding its therapeutic potential and for the rational design of novel anti-inflammatory agents.

The NF-κB Signaling Pathway and the Role of IKKβ

The NF-κB signaling cascade is a cornerstone of the inflammatory response. In its inactive state, the NF-κB dimer (typically p50/p65) is sequestered in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by pro-inflammatory signals, the IκB Kinase (IKK) complex, of which IKKβ is the catalytic subunit, phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Given its central role in initiating this cascade, IKKβ is a prime target for anti-inflammatory drug discovery. This guide will focus on the in silico modeling of this compound binding to human IKKβ.

Below is a diagram illustrating the canonical NF-κB signaling pathway and the putative inhibitory action of this compound.

In Silico Experimental Workflow

The following diagram outlines the proposed computational workflow for investigating the interaction between this compound and IKKβ.

Detailed Methodologies

Molecular Docking

Objective: To predict the binding affinity and preferred binding orientation of this compound within the active site of IKKβ.

Protocol:

-

Protein Preparation:

-

The crystal structure of human IKKβ in complex with an inhibitor (PDB ID: 3QA8) will be obtained from the RCSB Protein Data Bank.

-

Using UCSF Chimera, all non-essential water molecules and co-crystallized ligands will be removed.

-

Polar hydrogen atoms will be added, and Gasteiger charges will be computed.

-

The prepared protein structure will be saved in the PDBQT format for use with AutoDock Vina.

-

-

Ligand Preparation:

-

The 3D structure of this compound will be obtained from the PubChem database (CID: 107759).

-

The structure will be imported into Avogadro, and its geometry will be optimized using the MMFF94 force field.

-

The optimized ligand structure will be saved in the PDBQT format, with rotatable bonds assigned by AutoDockTools.

-

-

Molecular Docking Simulation:

-

Software: AutoDock Vina

-

Grid Box Definition: A grid box of 60 x 60 x 60 Å with a spacing of 1.0 Å will be centered on the active site of IKKβ, defined by the position of the co-crystallized inhibitor in the original PDB file.

-

Docking Parameters: The exhaustiveness parameter will be set to 32 to ensure a thorough search of the conformational space. The top 10 binding poses will be generated.

-

Command:

-

-

Analysis of Docking Results:

-

The binding affinities (in kcal/mol) for the top-ranked poses will be extracted from the log file.

-

The binding poses will be visualized using PyMOL or Discovery Studio Visualizer to analyze intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues of the IKKβ active site.

-

Molecular Dynamics Simulation

Objective: To assess the stability of the this compound-IKKβ complex and characterize the dynamics of their interaction over time in a simulated physiological environment.

Protocol:

-

System Preparation:

-

Software: GROMACS 2023

-

Force Field: CHARMM36m for the protein and CGenFF for the ligand. Ligand parameters will be generated using the CGenFF server.

-

The top-ranked docked pose of the this compound-IKKβ complex will be used as the starting structure.

-

The complex will be placed in a cubic box with a minimum distance of 1.0 nm between the protein and the box edges.

-

The system will be solvated with TIP3P water molecules.

-

Sodium and chloride ions will be added to neutralize the system and achieve a physiological concentration of 0.15 M.

-

-

Energy Minimization:

-

The solvated system will be subjected to energy minimization using the steepest descent algorithm for 50,000 steps to remove steric clashes.

-

-

Equilibration:

-

NVT Equilibration: The system will be equilibrated in the NVT (constant number of particles, volume, and temperature) ensemble for 1 ns at 300 K using a V-rescale thermostat. Position restraints will be applied to the protein and ligand heavy atoms.

-

NPT Equilibration: The system will then be equilibrated in the NPT (constant number of particles, pressure, and temperature) ensemble for 5 ns at 300 K and 1 bar using a Parrinello-Rahman barostat. Position restraints will be gradually released.

-

-

Production MD Simulation:

-

A 100 ns production MD simulation will be performed without any restraints.

-

The LINCS algorithm will be used to constrain bonds involving hydrogen atoms, allowing for a 2 fs time step.

-

The Particle Mesh Ewald (PME) method will be used for long-range electrostatic interactions.

-

Coordinates will be saved every 10 ps.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand will be calculated to assess the stability of the complex over the simulation time.

-

Root Mean Square Fluctuation (RMSF): The RMSF of individual protein residues will be calculated to identify flexible regions of the protein upon ligand binding.

-

Hydrogen Bond Analysis: The number of hydrogen bonds between this compound and IKKβ will be monitored throughout the simulation to evaluate the stability of key interactions.

-

Binding Free Energy Calculation: The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method will be used to estimate the binding free energy of the complex.

-

Quantitative Data Summary

The following tables present hypothetical but representative data that would be generated from the described in silico experiments.

Table 1: Molecular Docking Results of this compound with IKKβ

| Binding Pose Rank | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

| 1 | -9.8 | Cys99, Gln103, Asp166 | Val29, Ala42, Met96, Leu155 |

| 2 | -9.5 | Cys99, Asp166 | Val29, Ala42, Met96, Tyr97 |

| 3 | -9.2 | Gln103, Ser167 | Val29, Met96, Leu155 |

Table 2: Molecular Dynamics Simulation Stability Metrics (100 ns)

| System | Average RMSD (Protein Backbone) (nm) | Average RMSD (Ligand) (nm) | Average Number of H-Bonds | Estimated Binding Free Energy (MM-PBSA) (kJ/mol) |

| Apo-IKKβ | 0.25 ± 0.05 | N/A | N/A | N/A |

| IKKβ-(+)-Quassin Complex | 0.28 ± 0.06 | 0.15 ± 0.04 | 2.5 ± 0.8 | -125.6 ± 12.3 |

Conclusion

This technical guide outlines a robust and comprehensive in silico strategy for investigating the molecular interactions between the natural product this compound and the therapeutically relevant protein target IKKβ. The detailed protocols for molecular docking and molecular dynamics simulations provide a clear roadmap for researchers to explore the binding affinity, stability, and dynamic behavior of this complex. The findings from such studies are invaluable for elucidating the mechanism of action of this compound's anti-inflammatory properties and can guide future lead optimization and drug development efforts targeting the NF-κB signaling pathway. The integration of computational modeling with experimental validation is crucial for accelerating the discovery of novel therapeutics from natural sources.

A Comprehensive Technical Guide to the Pharmacological Profile of (+)-Quassin and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction